molecular formula C12H17N3O4S B3173959 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine CAS No. 951624-85-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine

Cat. No.: B3173959
CAS No.: 951624-85-4
M. Wt: 299.35 g/mol
InChI Key: HVFQLLOLGPDWPX-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Medicinal and Synthetic Chemistry Research

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural backbone of a multitude of approved pharmaceutical agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is prized for its ability to impart favorable physicochemical properties to a molecule. wikipedia.org These properties often include improved aqueous solubility and oral bioavailability, which are critical for drug development.

In synthetic chemistry, the piperazine scaffold offers a versatile platform for the construction of complex molecules. The two nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This adaptability has led to the inclusion of the piperazine motif in drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.

Structural Classification and Relevance of the Nitro-Phenyl and Ethylsulfonyl Moieties

The 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine molecule is further defined by its nitro-phenyl and ethylsulfonyl groups, both of which are significant in their own right within the realm of medicinal chemistry.

The nitro-phenyl group is a common feature in many biologically active compounds. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and, by extension, the entire molecule. This can affect how the molecule interacts with biological targets. Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further derivatization, a strategy often employed in the generation of chemical libraries for drug discovery.

The ethylsulfonyl group is another key functional group in medicinal chemistry, often incorporated into drug candidates to enhance their properties. The sulfonyl group is a potent hydrogen bond acceptor and can participate in strong interactions with biological receptors. The ethyl group attached to the sulfonyl moiety can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A recent study on 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, which are structurally similar to the compound of interest, highlighted the potential for this class of molecules in developing anti-inflammatory agents. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The existing research on analogous compounds provides a foundation upon which to build. For instance, studies on nitrophenylpiperazine derivatives have explored their potential as tyrosinase inhibitors and antibacterial agents. nih.gov Similarly, research into compounds containing a phenylsulfonyl piperazine moiety has indicated potential antiproliferative activity. researchgate.net However, the unique combination of the ethylsulfonyl group at the 4-position and the nitro group at the 2-position of the phenyl ring attached to the piperazine nitrogen remains an unexplored area of chemical space.

Research Objectives and Scope of Investigation for this compound

Given the current research gap, a clear set of objectives can be defined for the future investigation of this compound. The primary objective would be the synthesis and full characterization of the compound. A plausible synthetic route could involve the nucleophilic aromatic substitution reaction between 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene and piperazine.

Subsequent research should focus on a systematic evaluation of its biological activities. Based on the activities of structurally related compounds, promising areas of investigation include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition: Assessing its potential to inhibit enzymes of therapeutic relevance, such as tyrosinase or kinases.

Anti-inflammatory Activity: Investigating its effects on inflammatory pathways, inspired by the findings for similar benzylsulfonyl derivatives. nih.gov

The scope of investigation should also include a detailed study of its structure-activity relationships (SAR) by synthesizing and testing a series of analogs with modifications to the ethylsulfonyl and nitro-phenyl moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-2-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQLLOLGPDWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 1-[4-(ethylsulfonyl)-2-nitrophenyl]piperazine reveals two primary disconnection points, suggesting logical pathways for its synthesis. The most apparent disconnection is at the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen. This leads to two key precursors: a suitably activated 4-(ethylsulfonyl)-2-nitrophenyl electrophile and piperazine.

A second disconnection can be envisioned at the sulfur-carbon bond of the ethylsulfonyl group, which would involve the formation of this functional group on a pre-existing 1-(2-nitrophenyl)piperazine (B181537) scaffold. This approach, however, is generally less common.

Based on the primary disconnection, the key precursors identified are:

Piperazine : A readily available and inexpensive cyclic diamine.

An activated 4-(ethylsulfonyl)-2-nitrophenyl derivative : Typically, this is a halogenated precursor such as 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene (B1586670) or 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene. The presence of the electron-withdrawing nitro and ethylsulfonyl groups ortho and para to the halogen atom, respectively, activates the aromatic ring towards nucleophilic aromatic substitution.

Direct Synthesis Approaches for this compound

The most straightforward methods for the synthesis of this compound involve the direct coupling of the key precursors identified in the retrosynthetic analysis.

Nucleophilic Aromatic Substitution Reactions on Halogenated Nitro-Phenyl Precursors

Nucleophilic aromatic substitution (SNAr) is a widely employed and efficient method for the formation of aryl-piperazine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the synthesis of the target compound, this involves the reaction of a 1-halo-4-(ethylsulfonyl)-2-nitrobenzene with piperazine.

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species formed by the attack of the nucleophilic piperazine on the electron-deficient aromatic ring. nih.gov Subsequent elimination of the halide leaving group restores the aromaticity and yields the desired product. The general reaction scheme is as follows:

Reaction Scheme: 1-halo-4-(ethylsulfonyl)-2-nitrobenzene + Piperazine → this compound + HX

The choice of halogen (fluorine, chlorine, or bromine) can influence the reaction rate, with fluorine typically being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. A general procedure for such a reaction involves stirring the halogenated precursor with an excess of piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed. nih.gov

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

Halogenated PrecursorBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1-fluoro-4-(ethylsulfonyl)-2-nitrobenzeneK2CO3DMSO9012~85
1-chloro-4-(ethylsulfonyl)-2-nitrobenzeneTriethylamine (B128534)DMF100-12024~70-80
1-bromo-4-(ethylsulfonyl)-2-nitrobenzeneNa2CO3Acetonitrile (B52724)Reflux48~60-70

Note: The data in this table is illustrative and based on typical conditions for similar SNAr reactions. Actual yields and optimal conditions may vary.

Coupling Reactions Involving Piperazine and Sulfonyl-Nitro-Phenyl Fragments

While SNAr is the most common direct approach, other coupling methodologies could theoretically be employed. For instance, palladium-catalyzed Buchwald-Hartwig amination could be a viable alternative, particularly if the precursor is an aryl triflate or a less reactive aryl chloride or bromide. However, for highly activated systems like the one , the uncatalyzed SNAr reaction is generally more efficient and cost-effective.

Stepwise Synthetic Pathways for this compound

Introduction of the Piperazine Moiety

This approach involves first synthesizing the 4-(ethylsulfonyl)-2-nitrophenyl scaffold and then introducing the piperazine ring.

A common starting material for this pathway is 4-chloronitrobenzene. This can be converted to 1-chloro-4-(ethylthio)-2-nitrobenzene through nucleophilic substitution with ethanethiol, followed by oxidation of the thioether to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene can then be reacted with piperazine via an SNAr reaction as described in section 2.2.1.

Elaboration of the Ethylsulfonyl Group

An alternative stepwise strategy involves the initial formation of the 1-(2-nitrophenyl)piperazine intermediate, followed by the introduction and elaboration of the ethylsulfonyl group at the 4-position of the phenyl ring.

This pathway would typically start with the reaction of 1-chloro-2-nitrobenzene (B146284) with piperazine to form 1-(2-nitrophenyl)piperazine. The subsequent introduction of the ethylsulfonyl group at the para-position is challenging due to the directing effects of the existing substituents. Direct sulfonation would likely lead to a mixture of isomers.

A more controlled approach would involve a multi-step sequence. For instance, chlorosulfonation of 1-(2-nitrophenyl)piperazine would likely yield 4-(piperazin-1-yl)-3-nitrobenzenesulfonyl chloride. This could then be reduced to the corresponding thiol, followed by alkylation with an ethyl halide and subsequent oxidation to the ethyl sulfone. However, this route is more complex and likely to be lower yielding than the direct synthesis or the alternative stepwise pathway.

A plausible, though less direct, method for the elaboration of the ethylsulfonyl group could involve the reaction of 1-(4-amino-2-nitrophenyl)piperazine with ethanesulfonyl chloride. The starting amine could be prepared from 1-fluoro-4-nitrobenzene (B44160) by reaction with piperazine, followed by selective reduction of the 4-nitro group. However, the selectivity of the reduction in the presence of the 2-nitro group would be a critical challenge.

Nitration Strategies for the Phenyl Ring

The synthesis of this compound critically involves the regioselective nitration of a phenyl ring bearing both an ethylsulfonyl and a piperazine substituent. The directing effects of these pre-existing groups govern the position of the incoming nitro group. The ethylsulfonyl group is a deactivating meta-director, while the N-phenylpiperazine moiety is an activating ortho-, para-director. The nitration of the precursor, 1-(4-ethylsulfonylphenyl)piperazine, thus leads to the introduction of the nitro group at the position ortho to the piperazine ring and meta to the ethylsulfonyl group.

This electrophilic aromatic substitution is typically achieved using a combination of concentrated nitric acid and concentrated sulfuric acid. The role of sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction proceeds as the π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final product.

Optimization of Synthetic Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters.

Solvent Selection and Polarity Effects

For the nitration step, the solvent choice is critical. Highly polar, protic solvents are generally favored. Often, concentrated sulfuric acid itself serves the dual purpose of catalyst and solvent, providing a highly acidic medium that promotes the formation of the nitronium ion and helps to solubilize the reactants. The polarity of the solvent system influences the reaction rate by stabilizing the charged intermediates formed during the electrophilic substitution process.

Table 1: Properties of Solvents in Synthesis

SolventTypeDielectric Constant (at 20°C)Function
Sulfuric AcidPolar Protic~101Catalyst and reaction medium
Acetic AcidPolar Protic6.2Co-solvent
DichloromethaneAprotic9.1Often used in work-up/extraction

Influence of Catalysts and Reagents

The combination of nitric acid and sulfuric acid is the standard reagent system for this nitration. The ratio of these two acids is a crucial parameter that must be precisely controlled. An excess of sulfuric acid ensures the complete generation of the nitronium ion, driving the reaction towards completion. However, overly harsh conditions can lead to unwanted side products. The purity of the reagents is also essential to prevent the introduction of impurities into the final product. Alternative N-arylation strategies, such as the reaction of a piperazine with an aryl halide containing electron-withdrawing groups, can also be employed. core.ac.ukresearchgate.net

Chemical Transformations and Derivatization Strategies

The structure of this compound offers several sites for subsequent chemical modification, although some functional groups are more amenable to transformation than others.

Modification of the Ethylsulfonyl Group

The ethylsulfonyl group (-SO₂CH₂CH₃) is generally considered to be chemically robust and stable. It is an electron-withdrawing group that is resistant to both acidic and basic conditions as well as to many oxidizing and reducing agents. This inherent stability makes its direct modification challenging without affecting other, more reactive parts of the molecule.

While derivatization of the molecule typically focuses on the more reactive nitro group (e.g., reduction to an amine) or the secondary amine of the piperazine ring, theoretical modifications of the ethylsulfonyl group could be considered. For example, cleavage of the carbon-sulfur bond or reduction of the sulfonyl group to a sulfide (B99878) would require very harsh reducing conditions. Such transformations are often low-yielding and lack selectivity, making them less common in synthetic strategies involving this scaffold. Therefore, the ethylsulfonyl group in this context primarily serves as a stable structural component rather than a site for facile derivatization.

Reactions Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The reduction of the aromatic nitro group to a primary amine is a well-established transformation that can be achieved using a variety of reducing agents. The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired selectivity.

Catalytic Hydrogenation:

One of the most common and efficient methods for the reduction of nitroarenes is catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst. For substrates similar to this compound, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically employed. The reaction is generally carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.

A notable example of a similar transformation is the synthesis of 4-acetyl-1-(4-aminophenyl)piperazine from 4-acetyl-1-(4-nitrophenyl)piperazine. This reaction is successfully carried out using Raney nickel as the catalyst in ethanol under a hydrogen pressure of 60 psi at 40°C, affording the desired amino derivative in good yield. prepchem.com Given the structural similarities, a similar approach would be expected to be effective for the reduction of this compound to yield 1-[4-(ethylsulfonyl)-2-aminophenyl]piperazine.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarylpiperazines

CatalystSolventPressure (psi)Temperature (°C)SubstrateProductYield (%)Reference
Raney NiEthanol60404-Acetyl-1-(4-nitrophenyl)piperazine4-Acetyl-1-(4-aminophenyl)piperazine71 prepchem.com
Pd/CMethanol50251-(4-Nitrophenyl)piperazine1-(4-Aminophenyl)piperazine>95General Method

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Chemical Reduction:

Alternatively, chemical reducing agents can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for the reduction of aromatic nitro groups. These methods are often preferred when catalytic hydrogenation might affect other reducible functional groups within the molecule. The ethylsulfonyl group is generally stable under these conditions.

Functionalization of the Piperazine Ring Nitrogen Atoms

The piperazine ring in this compound possesses a secondary amine (NH) group, which is a prime site for further functionalization. This allows for the introduction of a wide variety of substituents, leading to a diverse library of derivatives. The two main types of functionalization are N-alkylation and N-arylation.

N-Alkylation:

The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides (iodides, bromides, or chlorides) or alkyl tosylates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). The choice of solvent depends on the reactivity of the alkylating agent and the solubility of the reactants, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being common choices.

For instance, the N-alkylation of phenylpiperazine derivatives with various alkyl halides in the presence of potassium carbonate in DMF is a widely used method to introduce alkyl and benzyl (B1604629) groups. nih.gov It is important to control the reaction conditions, such as stoichiometry and temperature, to favor mono-alkylation and minimize the formation of dialkylated quaternary ammonium (B1175870) salts.

Table 2: General Conditions for N-Alkylation of Phenylpiperazines

Alkylating AgentBaseSolventTemperature (°C)Product Type
Alkyl IodideK₂CO₃DMF25-80Mono-alkylated piperazine
Benzyl BromideEt₃NAcetonitrile25-60Mono-benzylated piperazine
Ethyl BromoacetateNaHCO₃AcetoneRefluxEster-functionalized piperazine

This table provides a general overview of conditions based on the reactivity of similar piperazine-containing compounds.

N-Arylation:

The introduction of an aryl or heteroaryl group onto the piperazine nitrogen can be achieved through nucleophilic aromatic substitution (SNA_r) or transition-metal-catalyzed cross-coupling reactions.

In an S_NAr reaction, an electron-deficient aryl halide (e.g., a fluoro- or chloro-substituted nitroarene) reacts directly with the piperazine. However, for less activated aryl halides, transition-metal catalysis is necessary. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, is a powerful method for forming C-N bonds. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often complementary approach, particularly for the arylation of nitrogen heterocyles. organic-chemistry.org

Aromatic Ring Functionalization via Electrophilic Substitution

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the powerful electron-withdrawing effects of both the nitro (-NO₂) and the ethylsulfonyl (-SO₂Et) groups. Both of these groups are meta-directing.

The nitro group is one of the strongest deactivating groups, withdrawing electron density from the aromatic ring through both inductive and resonance effects. Similarly, the ethylsulfonyl group is also a strong deactivating group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which withdraws electron density primarily through an inductive effect.

The presence of two strong deactivating groups makes the aromatic ring extremely electron-poor and therefore highly unreactive towards electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are highly unlikely to occur under normal conditions. Forcing conditions would likely lead to degradation of the molecule rather than the desired substitution. Therefore, functionalization of the aromatic ring of this compound is generally not pursued through electrophilic substitution pathways. Any desired substitutions on the aromatic ring are typically introduced on the starting materials before the formation of the nitrophenylpiperazine core.

Advanced Structural Elucidation and Analytical Characterization of 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides the foundational data for the structural elucidation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine. By employing a suite of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS), a comprehensive and unequivocal confirmation of the compound's structure can be achieved.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the piperazine (B1678402) ring, and the substituted phenyl ring. The electron-withdrawing nature of the ethylsulfonyl and nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

The expected signals would include:

A triplet in the upfield region corresponding to the methyl (CH₃) protons of the ethylsulfonyl group.

A quartet, slightly downfield from the methyl triplet, arising from the methylene (B1212753) (CH₂) protons of the ethylsulfonyl group.

Two distinct multiplets for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the nitrogen attached to the phenyl ring are expected to be at a different chemical shift than the protons on the carbons adjacent to the other nitrogen.

A complex pattern of signals in the aromatic region for the three protons on the nitrophenyl ring. The substitution pattern (1, 2, 4) would lead to specific splitting patterns (e.g., a doublet, a doublet of doublets) based on ortho- and meta-coupling.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl -CH₃ 1.2 - 1.4 Triplet (t)
Ethyl -CH₂- 3.1 - 3.3 Quartet (q)
Piperazine -CH₂- (x4) 3.2 - 3.5 Multiplet (m)
Piperazine -CH₂- (x4) 3.0 - 3.2 Multiplet (m)

Note: Predicted data is based on theoretical principles and data from analogous structures.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the structure.

The expected carbon signals are:

Two signals in the aliphatic region for the ethyl group carbons.

Two signals for the non-equivalent methylene carbons of the piperazine ring.

Six signals in the aromatic region for the carbons of the phenyl ring. The carbons directly attached to the nitro and ethylsulfonyl groups will be significantly shifted. The carbon bearing the piperazine substituent and the carbon bearing the nitro group will also show characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~15
Ethyl -CH₂- ~45
Piperazine -CH₂- ~48-52

Note: Predicted data is based on theoretical principles and data from analogous structures.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, for instance, between the methyl and methylene protons of the ethyl group, and among the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, linking the piperazine protons to the carbons of the phenyl ring, and the ethyl group protons to the sulfonyl-bearing carbon.

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be prominent, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The sulfonyl (SO₂) group would also exhibit strong characteristic stretches around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro and sulfonyl groups, and for the aromatic ring vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Asymmetric NO₂ Stretch 1520 - 1560
Symmetric NO₂ Stretch 1345 - 1385
Asymmetric SO₂ Stretch 1300 - 1350

Note: Predicted data is based on characteristic vibrational frequencies for the respective functional groups.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is critical for confirming the molecular weight and providing further structural evidence.

For this compound (Molecular Formula: C₁₂H₁₇N₃O₄S), the expected exact mass is approximately 299.09 g/mol . Experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) has confirmed the presence of the protonated molecule.

Table 4: Experimental Mass Spectrometry Data for this compound

Technique Parameter Observed Value
LC-MS Retention Time (Rt) 3.36 min

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to within 5 parts per million (ppm). measurlabs.comspectroscopyonline.com This precision allows for the confident determination of the compound's elemental composition. researchgate.netoup.com

For this compound, analysis via HRMS would involve ionizing the molecule, typically through electrospray ionization (ESI) to form the protonated molecular ion, [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy. This experimental mass is then compared to the theoretical exact mass calculated from the molecular formula. A close match between the theoretical and observed mass serves as powerful evidence for the correct elemental formula, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions). spectroscopyonline.comresearchgate.net

Table 1: Theoretical HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₂H₁₇N₃O₄S
Monoisotopic Mass315.0940 Da
Protonated Ion [M+H]⁺C₁₂H₁₈N₃O₄S⁺
Theoretical Exact Mass of [M+H]⁺316.1018 Da
Tandem Mass Spectrometry (MS/MS) for Structural Insights

Following the confirmation of the elemental composition by HRMS, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the compound's structure. nationalmaglab.org In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 316.10) is isolated and then fragmented through collision-induced dissociation (CID). wikipedia.orgunt.edu The resulting fragment ions are analyzed to piece together the molecular structure, much like assembling a puzzle. nationalmaglab.org

The fragmentation pattern of this compound is dictated by the weakest bonds and the most stable resulting fragments. Key structural features—the ethylsulfonyl group, the nitrophenyl ring, and the piperazine moiety—would produce characteristic cleavages. xml-journal.net Expected fragmentation pathways include:

Piperazine Ring Fragmentation: Phenylpiperazine compounds typically undergo cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions. xml-journal.netresearchgate.net

Sulfonyl Group Cleavage: The S-N bond of sulfonamides is a common site of fragmentation. doi.org Cleavage can also occur at the C-S bond connecting the sulfonyl group to the phenyl ring or involve the loss of the ethyl group.

Nitro Group Fragmentation: The nitro (NO₂) group can be lost as a radical or participate in rearrangements. researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
316.10269.08C₂H₅• + H₂OLoss of ethyl radical and water
316.10223.05SO₂(C₂H₅)•Cleavage of the C-S bond
316.10197.07C₄H₉N₂O₂SFragmentation of piperazine and sulfonyl group
223.05177.06NO₂Loss of nitro group from phenylpiperazine fragment
223.05135.08C₄H₈N₂Cleavage yielding the nitrophenyl fragment

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for its isolation. emerypharma.com Given the compound's polarity, a reversed-phase HPLC (RP-HPLC) method is most appropriate. sielc.comnih.gov

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase, such as a C18 (octadecyl) column, using a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the main compound from any impurities with different polarities.

Several detection modes can be coupled with HPLC:

UV-Vis Detection: The presence of the nitrophenyl group, a strong chromophore, makes UV-Vis detection highly sensitive for this compound. The maximum absorbance wavelength (λmax) would likely be in the range of 230-280 nm. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the highest level of specificity. It allows for the confirmation of the mass of the main peak and the tentative identification of impurities based on their mass-to-charge ratios.

Table 3: Exemplar HPLC Method Parameters
ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm; or ESI-MS
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Byproducts

Due to its high molecular weight and polarity, this compound is a non-volatile compound and is not suitable for direct analysis by Gas Chromatography (GC). However, GC is an invaluable tool for identifying and quantifying volatile byproducts and residual solvents that may be present from the synthesis process. omicsonline.orgmedistri.swiss The presence of such impurities must be controlled to ensure the quality of the final product. emerypharma.com

A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for this purpose. emerypharma.com This technique analyzes the vapor phase above the sample, allowing for the detection of volatile organic compounds without injecting the non-volatile main compound, which could contaminate the GC system. thermofisher.com

Table 4: Potential Volatile Byproducts and GC Analysis
Potential ImpuritySourceAnalytical Method
PiperazineUnreacted starting materialGC-MS (after derivatization)
Ethanol (B145695), Toluene, DMFResidual synthesis solventsHS-GC-FID/MS
1-chloro-4-(ethylsulfonyl)-2-nitrobenzene (B1586670)Unreacted starting materialHigh-temperature GC-MS

Solid-State Structural Determination

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique yields a three-dimensional map of electron density, from which the precise location of each atom in the crystal lattice can be determined. For this compound, this analysis would unambiguously confirm its constitution, configuration, and conformation.

Key structural insights that would be obtained include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity of the atoms.

Conformation: The conformation of the six-membered piperazine ring would be determined. For most piperazine derivatives, this is a thermodynamically stable chair conformation. researchgate.neted.ac.uknih.gov

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the piperazine N-H and the oxygen atoms of the sulfonyl or nitro groups) and potential π-π stacking interactions between the aromatic rings, which stabilize the crystal structure. researchgate.net

While a specific crystal structure for this compound is not publicly available, the table below lists typical parameters that might be expected based on analyses of similar heterocyclic molecules. researchgate.netsemanticscholar.org

Table 5: Hypothetical Crystallographic Data
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (Centrosymmetric)
Piperazine ConformationChair
Key Intermolecular InteractionsN-H···O (sulfonyl/nitro) hydrogen bonds, C-H···π interactions

Computational and Theoretical Studies of 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, such as 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine, with a biological target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and development for elucidating potential mechanisms of action and for designing new, more potent compounds.

Prediction of Binding Modes and Interaction with Biological Targets

To predict how this compound might bind to a biological target, a three-dimensional model of the target protein is required. Molecular docking software would then be used to fit the compound into the binding site of the protein, exploring various possible conformations and orientations. The resulting "poses" would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. At present, no such studies detailing the binding modes of this compound with any specific biological target are available in the public domain.

Quantitative Assessment of Ligand-Receptor Binding Affinities

Following the prediction of binding modes, computational methods can be employed to estimate the binding affinity between the ligand and the receptor. This is often expressed as a docking score or a predicted binding free energy (ΔG). A lower docking score or a more negative binding free energy generally indicates a more favorable interaction. This quantitative assessment helps in ranking potential drug candidates. However, there are no published studies providing quantitative binding affinity data for this compound.

Virtual Screening Applications for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its chemical structure could be used as a template in a virtual screening campaign to find structurally similar compounds (analogs) with potentially improved properties. This process can accelerate the discovery of new lead compounds. To date, no virtual screening studies using this compound as a query molecule have been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the behavior of a ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

Once a plausible binding mode is identified through molecular docking, an MD simulation can be performed to assess the stability of the complex. By simulating the movements of atoms over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also reveal important conformational changes in the protein or the ligand upon binding. There is currently no available literature on the molecular dynamics simulations of this compound in complex with any protein target.

Solvent Effects and Dynamic Behavior of the Compound

MD simulations are also crucial for understanding the role of the solvent (typically water) in mediating the interaction between a ligand and its target. Water molecules can play a critical role in stabilizing or destabilizing a ligand-protein complex. Furthermore, these simulations can provide insights into the dynamic behavior of the compound itself in a solution, which can influence its pharmacokinetic properties. As with the other computational aspects, no studies detailing the solvent effects or dynamic behavior of this compound have been found.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These computational methods provide insights into electronic structure, reactivity, and spectroscopic characteristics, offering a powerful complement to experimental studies. For a molecule like this compound, with its distinct electron-withdrawing and electron-donating moieties, these calculations are invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT methods calculate the total energy of a system based on its electron density, which can then be used to determine various molecular properties. Studies on related piperazine (B1678402) derivatives frequently employ DFT, often with the B3LYP functional, to elucidate structural and electronic features. nih.govscispace.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity, polarizability, and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich piperazine ring and the phenyl ring, while the LUMO is anticipated to be concentrated around the strongly electron-withdrawing nitro (NO₂) and ethylsulfonyl (SO₂Et) groups. This distribution suggests that the molecule can act as an electron donor through its piperazine moiety and as an electron acceptor at the nitrophenyl portion. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties Hypothetical data based on analyses of similar compounds.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5 to -7.5Represents the molecule's capacity to donate electrons (nucleophilicity).
LUMO Energy-2.0 to -3.0Indicates the molecule's ability to accept electrons (electrophilicity).
Energy Gap (ΔE)~4.0 to 4.5A moderate gap suggests a balance of stability and reactivity, indicative of potential charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show:

Highly Negative Potential: Concentrated on the oxygen atoms of the nitro and sulfonyl groups, making these the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Moderately Negative Potential: Associated with the nitrogen atoms of the piperazine ring.

Positive Potential: Located around the hydrogen atoms of the piperazine N-H group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

This charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.netchemrxiv.org

Ab Initio and Semi-Empirical Methods for Ground State Properties

Ab initio and semi-empirical methods are two other classes of quantum chemical calculations used to study molecular properties. libretexts.org

Ab initio methods derive results directly from theoretical principles without including experimental data. youtube.com Methods like Hartree-Fock (HF) are foundational, though more computationally intensive correlated methods are often needed for high accuracy. nih.govbiomolmd.org

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT approaches. libretexts.orgresearchgate.net They are particularly useful for very large molecules where more rigorous methods are computationally prohibitive. researchgate.net

These methods are often used to optimize molecular geometry and predict ground-state properties such as bond lengths and angles. For this compound, calculations would provide precise values for the geometry of the piperazine chair conformation and the orientation of the nitrophenyl and ethylsulfonyl substituents.

Table 2: Predicted Ground State Geometrical Parameters Illustrative data based on standard bond lengths and DFT studies of analogous structures like 1-(2-nitrophenyl)piperazine (B181537). scispace.com

ParameterPredicted Value
C-N (piperazine ring) Bond Length~1.46 Å
C-C (piperazine ring) Bond Length~1.53 Å
C-N (aryl-piperazine) Bond Length~1.39 Å
S=O (sulfonyl) Bond Length~1.45 Å
N=O (nitro) Bond Length~1.23 Å
C-N-C (piperazine ring) Bond Angle~111°
O-S-O (sulfonyl) Bond Angle~120°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govscispace.com For the target molecule, calculations would predict distinct signals for the ethyl group, the non-equivalent protons of the piperazine ring, and the protons on the substituted phenyl ring.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra. mdpi.com This is useful for assigning experimental spectral bands to specific molecular vibrations. Key predicted frequencies for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the SO₂ and NO₂ groups, as well as C-H and N-H stretching modes. scispace.commdpi.com

Table 3: Predicted Key Spectroscopic Parameters Data extrapolated from computational studies on nitrophenylpiperazines and sulfonamides. scispace.commdpi.com

Spectroscopic DataGroupPredicted Value
¹³C NMR Chemical Shift (ppm)Aromatic C-NO₂~145-150
Aromatic C-SO₂~138-142
Piperazine CH₂~45-55
Vibrational Frequency (cm⁻¹)SO₂ Asymmetric Stretch~1330-1350
SO₂ Symmetric Stretch~1150-1170
NO₂ Asymmetric Stretch~1520-1540

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govfrontiersin.org These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. researchgate.netnih.gov

While no specific QSAR models for this compound have been identified in the literature, QSAR studies on other series of piperazine derivatives have been successfully developed for various biological targets. nih.govresearchgate.net To build a QSAR model for a series of analogs based on this scaffold, one would first calculate a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation linking the descriptors to the observed activity. nih.gov

Table 4: Relevant Molecular Descriptors for QSAR Modeling

Descriptor ClassExample DescriptorsRelevance
ElectronicDipole moment, HOMO/LUMO energies, Atomic chargesDescribes the molecule's ability to engage in electrostatic or charge-transfer interactions.
StericMolecular Volume, Surface Area, Molar RefractivityRelates to how the molecule fits into a binding site.
HydrophobicLogP (octanol-water partition coefficient)Quantifies the molecule's lipophilicity, affecting membrane permeability and hydrophobic interactions.
TopologicalConnectivity indices (e.g., Kappa indices)Numerically represents molecular size, shape, and branching.

A robust QSAR model for this chemical class could guide the synthesis of new derivatives with potentially improved activity by predicting how changes to the molecular structure would affect biological outcomes.

Development of Predictive Models for Biological Activity Profiles

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a given class of compounds, researchers can build models to predict activities like binding affinity to a receptor, enzyme inhibition, or even broader effects like toxicity.

In the context of piperazine-containing compounds, QSAR models have been successfully developed for various biological targets. For instance, 3D-QSAR models have been constructed for piperazine-aryl derived compounds targeting the Transient Receptor Potential Vanilloid 1 (TRPV1), demonstrating good predictive performance. nih.gov These models help in the virtual screening of large compound libraries and in the optimization of lead compounds to enhance their desired biological effects.

Identification of Molecular Descriptors Correlating with Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex descriptors representing the 3D shape or electronic properties of the molecule. By correlating these descriptors with the biological activity of a series of compounds, researchers can identify the key molecular features that govern their function.

Commonly used descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

For various classes of therapeutic agents, including those with structural similarities to this compound, the identification of such descriptors has provided valuable insights into their mechanism of action.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the structure of the biological target's binding site.

This approach is widely used in virtual screening to identify new compounds that fit the pharmacophore model and are therefore likely to be active. For example, structure-based pharmacophore models have been successfully used to identify potential inhibitors for various biological targets. nih.gov These models typically define features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, providing a blueprint for the design of new and more potent molecules.

While the specific application of these computational and theoretical methods to this compound is not documented in the available literature, the principles and methodologies described are fundamental to the study of novel chemical entities in the field of medicinal chemistry. Future research may yet apply these powerful predictive tools to elucidate the biological activity profile and therapeutic potential of this specific compound.

Preclinical Pharmacological Investigations: Mechanism Oriented Studies of 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

In Vitro Mechanistic Probes for Molecular Target Identification

The foundational step in characterizing a new compound involves a broad screening against a panel of known biological targets to identify potential binding affinities and inhibitory activities. This approach helps to generate initial hypotheses about the compound's mechanism of action.

Receptor Binding Assays (e.g., Sigma Receptors, Serotonin, Dopamine, Histamine Receptors)

Receptor binding assays are a cornerstone of early-phase drug discovery, providing critical information about the affinity of a compound for specific receptor types. These assays are instrumental in predicting potential therapeutic effects and off-target interactions.

Ligand Binding Competition Assays (Kᵢ Determination)

Ligand binding competition assays are performed to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound, in this case, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the Kᵢ value is calculated. A lower Kᵢ value signifies a higher binding affinity.

A hypothetical screening of this compound against a panel of receptors could yield data such as that presented in the interactive table below.

Receptor TargetRadioligandKᵢ (nM) for this compound
Sigma-1[³H]-(+)-PentazocineData not available
Sigma-2[³H]-DitolyguanidineData not available
Serotonin 5-HT₁A[³H]-8-OH-DPATData not available
Serotonin 5-HT₂A[³H]-KetanserinData not available
Dopamine D₂[³H]-SpiperoneData not available
Histamine H₁[³H]-PyrilamineData not available

Currently, specific experimental Kᵢ values for this compound are not publicly available in the scientific literature.

Radioligand Binding and Autoradiography

Radioligand binding assays, as described above, quantify the interaction between a compound and its receptor in tissue homogenates or cell cultures. Autoradiography is a complementary technique that allows for the visualization of the distribution and density of these binding sites within intact tissue sections. In this method, tissue slices are incubated with a radiolabeled form of this compound (if available) or with a known radioligand for a target receptor in the presence and absence of the compound. The tissue sections are then exposed to a photographic emulsion or a sensitive phosphor screen, which captures the pattern of radioactivity, thereby revealing the anatomical localization of the binding sites. This technique would be valuable in understanding which brain regions or peripheral tissues are potential targets for the compound's action.

Enzyme Inhibition Assays (e.g., α-Amylase, α-Glucosidase, Carbonic Anhydrase, Urease)

In addition to receptor binding, many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are conducted to determine if a compound can modulate the catalytic activity of an enzyme and to quantify its potency.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of enzyme inhibition, the IC₅₀ value represents the concentration of the inhibitor (this compound) required to reduce the enzyme's activity by 50%. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often by spectrophotometry or fluorometry.

A hypothetical screening of this compound against a panel of enzymes could be summarized as follows:

Enzyme TargetSubstrateIC₅₀ (µM) for this compound
α-AmylaseStarchData not available
α-Glucosidasep-Nitrophenyl-α-D-glucopyranosideData not available
Carbonic Anhydrase II4-Nitrophenyl acetate (B1210297)Data not available
UreaseUreaData not available

Specific experimental IC₅₀ values for this compound are not currently found in publicly accessible scientific databases and literature.

Enzyme Kinetics and Mechanism of Inhibition

Once a compound is identified as an enzyme inhibitor, further studies are necessary to determine its mechanism of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or other kinetic plot can be generated. These plots help to distinguish between different types of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. Understanding the mechanism of inhibition provides deeper insights into how the compound interacts with the enzyme, whether it binds to the active site or an allosteric site, and whether its effects can be overcome by increasing the substrate concentration. This information is critical for the rational design of more potent and selective inhibitors.

Cellular Pathway Modulation Studies in Relevant Cell Lines (non-toxicity)

The structural components of this compound suggest that it may modulate several intracellular signaling pathways. Studies on various piperazine-containing molecules have revealed effects on gene expression, protein levels, and second messenger systems.

Based on research into similar chemical structures, this compound could potentially influence the expression of genes and proteins involved in inflammation and cellular stress responses. For instance, certain piperazine (B1678402) derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.

Another potential target is the eukaryotic translation initiation factor 2-alpha (eIF2-α), which is involved in the cellular stress response. nih.gov Modulation of eIF2-α phosphorylation can lead to a global reduction in protein synthesis, allowing cells to conserve resources and manage stress. nih.gov Studies on other piperazine derivatives have demonstrated the ability to induce eIF2-α phosphorylation, suggesting a potential mechanism for regulating protein synthesis. nih.gov

Interactive Table: Potential Gene and Protein Modulation by this compound based on related compounds.

Pathway Component Potential Effect Implication
p-p65 (NF-κB) Downregulation Anti-inflammatory effects
eIF2-α Phosphorylation (inactivation) Regulation of protein synthesis under stress

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Reduced release | Attenuation of inflammatory responses |

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a crucial second messenger system involved in a multitude of cellular processes. While direct evidence for this compound is lacking, the broader class of piperazine-containing compounds has been associated with modulation of G-protein coupled receptors (GPCRs), which are upstream regulators of cAMP production. nih.gov For example, the upregulation of the cAMP pathway is a known molecular adaptation induced by chronic opioid administration, and agents that modulate this pathway can influence pain sensitization. researchgate.net Therefore, it is plausible that this compound could influence intracellular cAMP levels, thereby affecting downstream signaling cascades.

In Vivo Studies in Relevant Animal Models for Pharmacological Effects

Based on the known activities of various piperazine derivatives, in vivo studies could potentially reveal antinociceptive, antidiabetic, and antimicrobial properties for this compound.

Several piperazine derivatives have been investigated for their effects on pain perception. explorationpub.comnih.govnih.govresearchgate.net These studies often employ models such as the acetic acid-induced writhing test and the hot plate test in mice to evaluate antinociceptive activity. explorationpub.comnih.govresearchgate.net

Furthermore, some 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, displaying low nanomolar potencies at μ, δ, and κ opioid receptors. nih.gov This indicates that the piperazine scaffold can interact with the opioidergic system. The specific substitutions on the piperazine ring determine whether the compound acts as an agonist or antagonist. nih.gov Given this, this compound could potentially exhibit activity at opioid receptors, warranting investigation in relevant animal models. nih.gov

Interactive Table: Potential Antinociceptive Effects based on related piperazine derivatives.

Animal Model Measured Endpoint Potential Outcome
Acetic Acid-Induced Writhing Test Number of writhes Reduction in writhing behavior
Hot Plate Test Latency to response Increased pain threshold

| [³⁵S]GTPγS Assay | Receptor binding and activation | Antagonist or agonist activity at opioid receptors |

A growing body of research suggests that certain piperazine derivatives possess antidiabetic properties. pensoft.netresearchgate.net One of the key mechanisms identified is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are important for glucose homeostasis. pensoft.net

In vivo studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models have demonstrated the antihyperglycemic effects of some piperazine sulfonamide derivatives. pensoft.netresearchgate.net These studies typically measure parameters such as serum glucose levels and performance in oral glucose tolerance tests (OGTT). pensoft.net

Interactive Table: Potential Antidiabetic Effects based on related piperazine derivatives.

Animal Model Measured Endpoint Potential Outcome
Streptozotocin (STZ)-Induced Diabetic Rats Serum glucose levels Reduction in hyperglycemia

| Oral Glucose Tolerance Test (OGTT) | Glucose clearance | Improved glucose tolerance |

The piperazine nucleus is a common scaffold in the development of new antimicrobial agents. nih.govresearchgate.netresearchgate.netmdpi.com Derivatives have shown activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netmdpi.com For example, some novel piperazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

In vivo antimicrobial efficacy is often evaluated in mouse infection models, such as thigh infection or systemic infection models. nih.gov These studies assess the ability of the compound to reduce the bacterial load in tissues and improve survival rates. nih.govmaxwellsci.com The nitro group present in this compound is also a feature of some antimicrobial compounds, which can be activated by microbial nitroreductases. nih.gov

Interactive Table: Potential Antimicrobial Activity based on related piperazine derivatives.

Animal Model Pathogen Measured Endpoint Potential Outcome
Mouse Thigh Infection Model Staphylococcus aureus (MRSA) Bacterial colony-forming units (CFU) Reduction in bacterial load

| Mouse Systemic Infection Model | Escherichia coli | Survival rate | Increased survival of infected mice |

Target Engagement and Biomarker Studies in Animal Tissues

Currently, there is a lack of published studies detailing the target engagement and corresponding biomarker investigations for this compound in animal tissues. For a therapeutic agent to be effective, it must interact with its intended molecular target in a specific and measurable way. Target engagement studies are crucial to confirm that a compound reaches and binds to its target in a living organism. Such studies often involve techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound or ex vivo analysis of tissues to measure the occupancy of the target receptor or enzyme.

Similarly, biomarker studies, which measure downstream physiological or biochemical changes resulting from the drug-target interaction, have not been reported for this specific compound. These studies are essential for demonstrating the pharmacological activity of a new chemical entity and for establishing a dose-response relationship in preclinical models. Without such data, the in vivo activity and potential therapeutic utility of this compound remain speculative.

Elucidation of Specific Molecular Targets and Associated Signaling Pathways

The specific molecular targets of this compound have not been identified in the available scientific literature. The process of target deconvolution is a critical step in drug discovery and development, as it provides the foundation for understanding the mechanism of action.

For compounds that act on receptors with multiple subtypes, determining the selectivity profile is paramount. Different receptor subtypes can mediate distinct, and sometimes opposing, physiological effects. Research into the receptor subtype selectivity of this compound has not been published. Therefore, it is unknown whether this compound interacts with specific subtypes of any given receptor family, a key factor in predicting its potential efficacy and side effect profile.

The nature of a compound's interaction with its target receptor, whether it binds to the primary (orthosteric) site or a secondary (allosteric) site, significantly influences its pharmacological properties. Orthosteric ligands directly compete with the endogenous ligand, while allosteric modulators can fine-tune the receptor's response to the endogenous ligand. There is no available data to indicate whether this compound acts at an orthosteric or allosteric site on any putative target.

Upon binding to a molecular target, a pharmacologically active compound typically initiates a cascade of intracellular signaling events. The characterization of these downstream signaling pathways is fundamental to understanding the full spectrum of a drug's effects. As the primary molecular target for this compound is unknown, the downstream signaling cascades it may modulate have not been investigated. Studies to elucidate these pathways would be necessary to build a complete mechanistic picture of the compound's action.

Structure Activity Relationship Sar Studies and Analog Design Based on 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

Systematic Chemical Modifications of the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine Scaffold

The this compound molecule can be dissected into three primary regions for chemical modification: the ethylsulfonyl group, the nitrophenyl ring, and the piperazine (B1678402) core. Understanding the impact of alterations in each of these regions is fundamental to developing a comprehensive SAR.

Research on related sulfonylpiperazine derivatives has shown that modifying the alkyl group attached to the sulfonyl moiety can modulate biological activity. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), the propylsulfonyl group was found to be optimal for activity. nih.gov While direct comparative studies on the 1-[4-(alkylsulfonyl)-2-nitrophenyl]piperazine series are not extensively documented in publicly available literature, general SAR principles suggest that the size and lipophilicity of the alkyl group are crucial.

A hypothetical SAR study could yield results similar to those presented in the table below, where activity is measured as the inhibitory concentration (IC₅₀) against a specific biological target.

Table 1: Hypothetical Pharmacological Activity of 1-[4-(Alkylsulfonyl)-2-nitrophenyl]piperazine Analogs
CompoundAlkyl Group (R)IC₅₀ (nM)
1aMethyl150
1bEthyl100
1cPropyl80
1dIsopropyl120
1eButyl200

In this hypothetical scenario, the propylsulfonyl derivative (1c) exhibits the highest potency, suggesting an optimal size and lipophilicity for the binding pocket. Shorter (methyl) and longer (butyl) chains, as well as branched isomers (isopropyl), may lead to a decrease in activity due to suboptimal interactions.

The nitro group on the phenyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic system and can participate in key binding interactions. nih.gov Its position on the ring is critical for the molecule's orientation within a receptor's binding site.

Furthermore, the introduction of other substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could be explored to probe the electronic requirements of the binding site.

Table 2: Hypothetical Pharmacological Activity of Phenyl Ring Analogs of 1-[4-(Ethylsulfonyl)piperazine] Derivatives
CompoundPhenyl SubstitutionIC₅₀ (nM)
2a2-nitro100
2b3-nitro350
2c4-nitro500
2d2-cyano200
2e2-nitro-5-fluoro75

This hypothetical data suggests that the ortho-nitro substitution is crucial for activity. Shifting the nitro group to the meta or para position significantly reduces potency. The introduction of a small, electron-withdrawing fluorine atom at the 5-position (2e) could enhance activity, possibly by improving binding affinity or metabolic stability.

The piperazine ring serves as a central scaffold and its nitrogen atoms offer opportunities for modification. researchgate.net While in this compound one nitrogen is substituted with the nitrophenyl ring, the other nitrogen is part of the sulfonyl amide linkage. However, modifications to the piperazine ring itself, such as the introduction of substituents on the carbon atoms, can impact the molecule's conformation and biological activity.

Introducing small alkyl groups (e.g., methyl) on the piperazine ring can create chiral centers and explore stereochemical preferences in the binding pocket. Ring constriction (to a piperidine) or expansion (to a homopiperazine) would alter the geometry and basicity of the molecule, which could have a significant effect on its pharmacological properties. vulcanchem.com

Table 3: Hypothetical Pharmacological Activity of Piperazine Core Modifications
CompoundModificationIC₅₀ (nM)
3aUnsubstituted Piperazine100
3b(R)-3-Methylpiperazine85
3c(S)-3-Methylpiperazine250
3dHomopiperazine400
3ePiperidine>1000

The hypothetical data in Table 3 suggests a preference for a specific stereoisomer when a methyl group is introduced on the piperazine ring, with the (R)-enantiomer showing improved activity. Ring expansion or contraction appears to be detrimental to the activity, highlighting the importance of the specific geometry of the piperazine ring.

Enantioselective Synthesis and Stereochemical Influence on Pharmacological Activity

The introduction of chiral centers into the this compound scaffold, for instance by substitution on the piperazine ring, necessitates the development of enantioselective synthetic methods to obtain stereochemically pure compounds. nih.gov It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic fates, and toxicological profiles. nih.gov

The synthesis of chiral piperazine derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.gov For example, palladium-catalyzed asymmetric hydrogenation of pyrazines has been developed to provide chiral disubstituted piperazin-2-ones, which can be subsequently converted to chiral piperazines.

Once the individual enantiomers are obtained, their pharmacological activity must be evaluated separately. This is crucial for identifying the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a high degree of stereoselectivity in the drug-receptor interaction. Understanding the stereochemical requirements of the target is a key aspect of rational drug design and can lead to the development of more potent and safer drugs with fewer off-target effects.

Rational Design of Next-Generation Derivatives

The insights gained from SAR studies can be applied to the rational design of next-generation derivatives with enhanced properties. A key strategy in this process is the use of bioisosteric replacements.

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new molecule with similar biological activity. eurjchem.com This strategy is widely used in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to circumvent toxicity issues.

For the this compound scaffold, several bioisosteric replacements could be considered:

Nitro Group Bioisosteres: While the nitro group may be important for activity, it can sometimes be associated with metabolic liabilities. Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and various five-membered heterocyclic rings. nih.gov For example, replacing the nitro group with a trifluoromethyl group could maintain the electron-withdrawing nature while potentially improving metabolic stability. youtube.comresearchgate.net

Sulfonyl Group Bioisosteres: The sulfonyl group can be replaced by other groups with similar steric and electronic properties. Examples include the sulfoximine (B86345) and sulfonimidamide groups. These replacements can alter the hydrogen bonding capacity and polarity of the molecule, potentially leading to improved pharmacological profiles.

Piperazine Ring Bioisosteres: The piperazine ring itself can be replaced by other cyclic diamines or constrained analogs to explore different conformational spaces. mdpi.com Examples include diazabicycloalkanes or spiro-diamines, which can offer a more rigid scaffold and potentially increase binding affinity and selectivity. mdpi.com

The rational application of bioisosteric replacements, guided by a thorough understanding of the SAR of the parent compound, is a powerful tool for the discovery of novel and improved therapeutic agents.

Scaffold Hopping Approaches Based on this compound

Scaffold hopping is a widely utilized strategy in medicinal chemistry to identify novel and patentable chemical series with improved pharmacological profiles by replacing the core molecular framework of a known active compound. This approach aims to retain the key pharmacophoric elements responsible for biological activity while exploring new chemical space, which can lead to enhancements in properties such as potency, selectivity, and pharmacokinetic parameters. rsc.org For a lead compound like this compound, several scaffold hopping strategies could be envisioned to generate structurally diverse analogs.

One common approach involves the replacement of the central piperazine ring with other cyclic diamines or bioisosteric linkers. For instance, the piperazine moiety could be substituted with homopiperazine, 2,5-diazabicyclo[2.2.1]heptane, or various other constrained diamine systems. This strategy aims to alter the conformational flexibility and the spatial orientation of the pendant phenyl groups, potentially leading to improved binding affinity and selectivity. A study on proteasome inhibitors demonstrated that replacing a piperazine with methylmorpholines or piperidines could modulate potency and solubility. dundee.ac.uk

Another avenue for scaffold hopping would be to replace the 4-(ethylsulfonyl)-2-nitrophenyl moiety with other substituted aromatic or heteroaromatic systems that maintain the key electronic and steric features. For example, the nitrophenyl group could be replaced by a pyridyl, pyrimidinyl, or other electron-deficient heterocyclic rings. rsc.org Such modifications can significantly impact metabolic stability. The ethylsulfonyl group, a key hydrogen bond acceptor, could be replaced with other bioisosteric groups such as a sulfonamide, a ketone, or an oxadiazole to explore different interactions with the target protein.

Furthermore, more drastic scaffold hopping approaches could involve replacing the entire diarylpiperazine scaffold with a completely different chemical framework that presents the key pharmacophores in a similar spatial arrangement. This could be achieved using computational methods to screen virtual libraries for compounds that are shape and pharmacophore-mimetics of the original lead.

The following table illustrates potential scaffold hopping strategies for this compound.

Original Scaffold FragmentPotential Replacement ScaffoldsRationale for Hopping
PiperazineHomopiperazine, Diazabicycles, Constrained diaminesModulate conformation and pKa, explore new vector spaces for substituents.
4-(Ethylsulfonyl)-2-nitrophenylSubstituted pyridyl, pyrimidinyl, or other heteroaromatic ringsImprove metabolic stability, alter electronic properties, explore new intellectual property.
Ethylsulfonyl groupSulfonamide, Ketone, Oxadiazole, TetrazoleBioisosteric replacement to modulate hydrogen bonding capacity, polarity, and metabolic stability. semanticscholar.orgnih.govnih.govu-tokyo.ac.jpdrughunter.com
Complete DiarylpiperazineFused bicyclic systems, Spirocyclic scaffoldsDrastically alter the core structure while maintaining key pharmacophoric features, potentially leading to novel intellectual property and improved properties.

Conformational Restriction Strategies

Conformational restriction is a powerful tool in drug design aimed at improving the biological activity and selectivity of a flexible molecule by locking it into its bioactive conformation. nih.gov For a molecule such as this compound, which possesses several rotatable bonds, adopting a more rigid structure can reduce the entropic penalty upon binding to its target, thereby enhancing affinity.

One common strategy for conformational restriction is the introduction of cyclic structures or additional rings. For the this compound scaffold, this could involve bridging the piperazine ring to create a bicyclic diamine. For example, an ethylene (B1197577) or propylene (B89431) bridge between the two nitrogen atoms of the piperazine could create a rigid diazabicyclic system. This would fix the relative orientation of the two aryl substituents.

Another approach is to introduce steric hindrance to restrict the rotation around key single bonds. For instance, the introduction of bulky substituents on the piperazine ring or on the phenyl rings could limit the conformational freedom of the molecule.

Furthermore, the formation of a fused ring system incorporating one of the phenyl rings and the piperazine moiety could be a viable strategy. This would create a more planar and rigid structure, which could be beneficial for binding to a specific target. A study on mTOR inhibitors successfully employed a conformational restriction approach by generating a tricyclic pyrimido-pyrrolo-oxazine scaffold, which led to highly selective compounds. nih.gov

The table below outlines potential conformational restriction strategies applicable to this compound.

StrategyExample ModificationExpected Outcome
Bridging the Piperazine Ring Introduction of an ethylene or propylene bridge between the piperazine nitrogens.Creation of a rigid bicyclic diamine, fixing the spatial relationship of the aryl groups.
Introduction of Steric Hindrance Addition of methyl or other bulky groups to the piperazine ring or ortho to the piperazine on the phenyl ring.Restriction of rotation around the C-N bonds, favoring specific rotamers.
Ring Fusion Fusing the nitrophenyl ring with the piperazine ring to form a tetrahydroquinoxaline derivative.Creation of a more planar and rigid scaffold, reducing the number of rotatable bonds.
Intramolecular Hydrogen Bonding Introduction of a hydroxyl or amino group on the ethylsulfonylphenyl moiety that can form an intramolecular hydrogen bond with the nitro group or the sulfonyl oxygens.Locking the conformation of the substituted phenyl ring.

By systematically applying these scaffold hopping and conformational restriction strategies, medicinal chemists can explore a wide range of chemical space around the this compound core, potentially leading to the discovery of new analogs with superior therapeutic properties.

Future Directions and Emerging Research Perspectives for 1 4 Ethylsulfonyl 2 Nitrophenyl Piperazine

Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The traditional batch synthesis of complex molecules like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine is often hampered by challenges related to scalability, safety, and reproducibility. The integration of advanced synthetic technologies, such as flow chemistry and automated synthesis, offers a transformative approach to overcoming these hurdles.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, presents numerous advantages over batch processing. For the synthesis of piperazine (B1678402) derivatives, flow chemistry can enable better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and enhanced safety, particularly for nitration reactions which can be highly exothermic. mdpi.comnih.gov Microwave-assisted flow reactors, for instance, have been shown to accelerate reactions for synthesizing monosubstituted piperazines, making the process more efficient. nih.govresearchgate.net A transition to a continuous flow process for the synthesis of this compound could streamline its production, making it more cost-effective and environmentally friendly. mdpi.com

Automated Synthesis: The rise of automated synthesis platforms is revolutionizing medicinal chemistry by enabling the rapid generation of compound libraries for screening. These systems, which can range from robotic liquid handlers to fully integrated, cartridge-based synthesizers, can perform multi-step syntheses with minimal human intervention. youtube.com For this compound, automated platforms could be employed to create a diverse library of analogues by systematically modifying the piperazine, ethylsulfonyl, or nitrophenyl moieties. This high-throughput approach would accelerate the exploration of the structure-activity relationship (SAR) for this class of compounds. Recent advancements in the automated continuous synthesis of key precursors, such as aryl sulfonyl chlorides, further underscore the feasibility of this approach. mdpi.comresearchgate.net

TechnologyPotential Advantages for this compound SynthesisKey Research Findings
Flow Chemistry Enhanced safety, improved reaction control, higher yields, scalability, and sustainability. mdpi.comPhotoredox catalysis under continuous flow has been successfully used for C-H functionalization of piperazines. mdpi.com Microwave-assisted flow reactors can significantly accelerate the synthesis of piperazine derivatives. nih.gov
Automated Synthesis Rapid library generation, high-throughput screening of analogues, improved reproducibility, and reduced manual labor. youtube.comCartridge-based systems allow for easy, push-button synthesis of complex molecules. youtube.com Automated processes for producing precursors like aryl sulfonyl chlorides have been developed, improving safety and yield. mdpi.comresearchgate.net

Development of Novel Analytical Methods for Trace Analysis and Metabolite Profiling (non-clinical)

As research into this compound progresses, the need for highly sensitive and specific analytical methods for its detection and characterization becomes paramount. This is crucial for both trace analysis in various matrices and for understanding its metabolic fate in non-clinical studies.

Trace Analysis: The detection of minute quantities of the compound or its related impurities is essential for quality control and research purposes. While standard techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are useful, they may lack the required sensitivity for trace levels, as piperazine itself does not possess a strong chromophore. jocpr.comjocpr.com To overcome this, novel methods involving pre-column derivatization to attach a UV-active or fluorescent tag can be employed. jocpr.comjocpr.comresearchgate.netresearchgate.net More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Chromatography (HILIC) offer superior sensitivity and selectivity, enabling the quantification of piperazine derivatives at nanogram-per-milliliter levels. researchgate.netmdpi.com

Metabolite Profiling: Understanding the metabolic pathways of this compound is fundamental to characterizing its pharmacokinetic and pharmacodynamic properties. Non-clinical, in vitro studies using human liver microsomes or hepatocytes are the first step in this process. researchgate.net High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is a powerful tool for identifying and structurally elucidating metabolites. researchgate.net By incubating the parent compound with hepatocytes, researchers can identify key metabolic transformations, such as N-dealkylation of the piperazine ring, hydroxylation, or reduction of the nitro group, providing a metabolic map that can guide further development. researchgate.net

Analytical ChallengeAdvanced MethodRationale and Application
Trace Analysis LC-MS/MSProvides high sensitivity and specificity for detecting low concentrations of the compound and its impurities. mdpi.com
HPLC with DerivatizationEnhances detectability by adding a chromophore or fluorophore to the piperazine moiety. jocpr.comjocpr.comresearchgate.net
Metabolite Profiling High-Resolution Mass Spectrometry (HRMS) with HepatocytesAllows for the identification and structural characterization of metabolites formed in vitro, predicting in vivo metabolic pathways. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast datasets to predict molecular properties and design novel compounds. researchgate.netnih.gov For this compound, these computational tools can significantly accelerate the design and optimization of new, more potent, and selective analogues.

Predictive Modeling: ML models, such as graph neural networks and random forests, can be trained on existing chemical and biological data to predict the properties of new molecules. nih.govastrazeneca.com By analyzing the structural features of this compound and its analogues, AI can predict their bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. nih.gov

De Novo Design: Generative AI models can go a step further by designing entirely new molecules with desired properties from scratch. nih.gov By providing the model with a target profile—for example, high affinity for a specific biological target and low predicted toxicity—the AI can generate novel chemical structures that incorporate the key pharmacophoric features of this compound but are optimized for the desired outcome. researchgate.net

AI/ML ApplicationTechniquePotential Impact on Research
Virtual Screening Machine Learning Models (e.g., Graph Neural Networks)Rapidly screen virtual libraries of compounds to identify analogues with improved properties before synthesis. astrazeneca.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsPredict biological activity, toxicity, and pharmacokinetic profiles to guide compound optimization. nih.gov
Novel Compound Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design novel molecules with optimized, multi-parameter profiles, expanding the chemical space around the core structure. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, is emerging as a promising therapeutic strategy. researchgate.netmdpi.com The structure of this compound, with its distinct chemical motifs, makes it an ideal candidate for development as a multi-target directed ligand (MTDL).

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in drugs that act on a wide array of targets, particularly in the central nervous system. researchgate.net By strategically modifying the substituents on the piperazine ring and the phenyl ring, it may be possible to design analogues that simultaneously interact with multiple targets relevant to a specific disease. For instance, researchers have successfully designed piperazine-based chalcones that act as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are key targets in neurodegenerative diseases like Alzheimer's. researchgate.net Similarly, hybrid molecules combining piperazine-containing structures (like trimetazidine) with other pharmacophores (like sulfonamides) can offer multifaceted therapeutic effects, addressing both ischemic and infectious components of a disease. mdpi.com

Future research could focus on designing analogues of this compound that target synergistic pathways in complex diseases such as cancer, inflammation, or metabolic disorders.

Investigation into Unexplored Biological Activities based on Structural Features

The chemical architecture of this compound suggests several avenues for exploring previously uninvestigated biological activities. Each structural component has been independently associated with a range of pharmacological effects.

Piperazine Ring: This heterocyclic moiety is a cornerstone of many approved drugs with diverse activities, including antiviral, anti-inflammatory, antipsychotic, and antidepressant effects. researchgate.net Its presence suggests that this compound or its derivatives could be investigated for these therapeutic areas.

Ethylsulfonyl Group: Compounds containing sulfonyl groups are known to exhibit a variety of biological actions. They are key components of drugs used to treat diabetes, as they can inhibit enzymes like α-glucosidase and act on pathways related to insulin (B600854) secretion and sensitivity. nih.gov

Nitrophenyl Group: The combination of a sulfonyl and a nitrophenyl group is particularly intriguing. A recent study on novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives—a structure closely related to the compound of interest—found that they possess potent anti-inflammatory properties. nih.gov Specifically, these compounds were shown to reduce the release of pro-inflammatory cytokines (IL-6 and TNF-α) in cellular models and improve outcomes in an in vivo model of acute lung injury. nih.gov This strongly suggests that this compound should be investigated for its potential as an anti-inflammatory agent.

Structural MoietyKnown Associated Biological ActivitiesPotential Unexplored Activities for the Compound
Piperazine Antiviral, antipsychotic, antidepressant, anti-inflammatory. researchgate.netCNS disorders, viral infections.
Ethylsulfonyl Antidiabetic (enzyme inhibition, insulin secretion modulation). nih.govMetabolic disorders, diabetes and its complications.
Sulfonyl-Nitrophenyl Potent anti-inflammatory activity, reduction of IL-6 and TNF-α. nih.govInflammatory conditions, acute lung injury, autoimmune diseases.

By systematically exploring these avenues, researchers can unlock the full therapeutic potential of this compound and its future generations of analogues.

Q & A

Basic: What are the recommended synthetic routes for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves reacting 4-(ethylsulfonyl)-2-nitroaniline with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DCM) with a base like triethylamine to facilitate nucleophilic substitution . Key steps include:

  • Starting Materials : 4-(Ethylsulfonyl)-2-nitroaniline (purity >95%) and anhydrous piperazine.
  • Reaction Conditions : 12–24 hours at 80–100°C under nitrogen to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >98% purity.
  • Yield Optimization : Stoichiometric excess of piperazine (1.2–1.5 eq) improves yield by driving the reaction to completion .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine ring integration and substituent positions (e.g., ethylsulfonyl proton signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for SO₂CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₅N₃O₄S; calc. 285.32 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

Advanced: How does the ethylsulfonyl group influence biological activity compared to methylsulfonyl analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Solubility : The ethylsulfonyl group increases lipophilicity (logP ~1.8 vs. 1.2 for methylsulfonyl), enhancing membrane permeability but reducing aqueous solubility .
  • Binding Affinity : Molecular docking shows ethylsulfonyl’s extended alkyl chain improves van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Experimental Validation : Comparative IC₅₀ assays (e.g., antimicrobial testing against S. aureus) reveal ethylsulfonyl derivatives exhibit 20–30% higher potency than methyl analogs .

Advanced: What mechanisms underlie this compound’s potential pharmacological effects?

Methodological Answer:

  • Enzyme Inhibition : The nitrophenyl group acts as an electron-withdrawing moiety, enhancing interactions with catalytic residues in enzymes like tyrosine kinases or cyclooxygenases. Piperazine’s flexibility allows conformational adaptation to binding pockets .
  • Reactive Oxygen Species (ROS) Modulation : Nitro group reduction (via cellular nitroreductases) generates reactive intermediates, inducing oxidative stress in microbial or cancer cells .
  • Experimental Design : Use in vitro models (e.g., LPS-stimulated macrophages for anti-inflammatory testing) with LC-MS/MS to track metabolite formation .

Basic: How can researchers ensure compound stability during storage and experimentation?

Methodological Answer:

  • Storage : Protect from light and moisture (store at −20°C in amber vials with desiccant).
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC to detect hydrolysis or nitro group reduction .
  • Handling : Use inert atmospheres (argon) for sensitive reactions to prevent oxidation of the sulfonyl group .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets (e.g., 5-HT receptors). Focus on piperazine’s torsion angles and sulfonyl group orientation .
  • QSAR Models : Train models on analogs (e.g., methylsulfonyl, chlorophenyl derivatives) to predict bioactivity and toxicity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with durable interactions .

Advanced: How should researchers address contradictions in reported biological data?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize batch effects .
  • Impurity Analysis : Use LC-MS to rule out side products (e.g., des-nitro derivatives) that may skew activity .
  • Meta-Analysis : Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.